molecular formula C20H18N2O5 B2818652 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899725-11-2

2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2818652
CAS RN: 899725-11-2
M. Wt: 366.373
InChI Key: RWXJFIPZTCOUDJ-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as MAOC or MPAIC and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Reactivity

One of the scientific research applications of related compounds to "2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate" involves the synthesis and investigation of their chemical reactivity. For instance, the acetylation of related compounds and their subsequent reactions with various amines and bifunctional nucleophiles lead to the formation of diverse nitrogen heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridopyrimidines. These reactions showcase the potential of these compounds as building blocks in synthetic organic chemistry for constructing complex molecular architectures with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Evaluation

Another significant application is in the realm of biological evaluation, where derivatives of similar compounds have been synthesized and assessed for their cytotoxic activities against cancer cell lines. This includes the development of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Novel Heterocyclic Compounds Synthesis

The synthesis of novel heterocyclic compounds is also a key application area. For example, the creation of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from related ester compounds showcases the versatility of these chemicals in generating new heterocyclic structures with potential pharmacological properties (Koza et al., 2013).

Antiproliferative Activity

Furthermore, certain compounds structurally related to "2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate" have been synthesized and found to exhibit significant antiproliferative activity against cancer cell lines. The synthesis of these compounds and their structural characterization provide a foundation for further exploration of their biological activities and mechanisms of action (Lu et al., 2021).

properties

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13(23)17-11-14(16-8-5-6-10-22(16)17)20(25)27-12-19(24)21-15-7-3-4-9-18(15)26-2/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXJFIPZTCOUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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